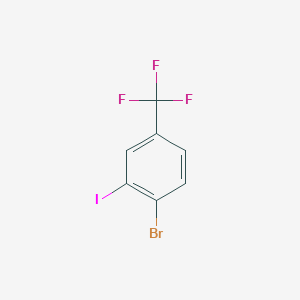

1-Bromo-2-iodo-4-(trifluoromethyl)benzene

Description

Historical Context and Development of Halogenated Benzotrifluorides

The development of halogenated benzotrifluorides represents a significant milestone in organofluorine chemistry, with their synthesis and applications expanding dramatically since the mid-20th century. The foundational work in benzotrifluoride chemistry can be traced to the broader development of trifluoromethyl-containing aromatic compounds, which gained prominence due to their unique electronic properties and synthetic utility. Parachlorobenzotrifluoride, for instance, has been commercially produced since the 1960s, initially serving as an intermediate in petrochemical production before transitioning to solvent applications in the 1990s.

The evolution of multi-halogenated benzotrifluorides, including compounds containing both bromine and iodine substituents, emerged from the need for more sophisticated synthetic intermediates capable of undergoing selective transformations. The development of these compounds was significantly influenced by advances in halogen-metal exchange reactions and the growing understanding of carbon-fluorine bond activation. Research in the late 20th and early 21st centuries demonstrated that ortho-halogenated benzotrifluorides could serve as versatile precursors through halogen-metal exchange reactions followed by silylation processes.

The synthetic methodology for preparing complex halogenated benzotrifluorides has been refined through various approaches, including bromination processes using specialized reagents such as 1,3-dibromo-5,5-dimethylhydantoin in acidic media. These developments have established a foundation for the preparation of increasingly complex multi-halogenated systems, including the specific compound under examination.

Recent advances in carbon-fluorine transformation chemistry have further elevated the importance of halogenated benzotrifluorides. The development of selective methods for single carbon-fluorine transformations, such as allylation of ortho-hydrosilyl-substituted benzotrifluorides through hydride abstraction with trityl cations, has opened new synthetic pathways. These methodological advances have positioned multi-halogenated benzotrifluorides as key intermediates in modern synthetic organic chemistry.

Chemical Identity and Nomenclature

1-Bromo-2-iodo-4-(trifluoromethyl)benzene is systematically identified by its Chemical Abstracts Service registry number 640280-28-0, which provides a unique identifier for this specific chemical entity. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name reflecting the precise positioning of substituents on the benzene ring.

The molecular formula C₇H₃BrF₃I indicates the presence of seven carbon atoms, three hydrogen atoms, one bromine atom, three fluorine atoms, and one iodine atom, resulting in a molecular weight of 350.9 grams per mole. The compound is also known by several synonymous names, including 4-Bromo-3-iodobenzotrifluoride and 4-Bromo-3-iodo-alpha,alpha,alpha-trifluorotoluene, which reflect alternative naming conventions.

The International Chemical Identifier (InChI) for this compound is InChI=1S/C7H3BrF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H, with the corresponding InChI Key NBSGEAPKXCFNTH-UHFFFAOYSA-N providing a unique text-based identifier. The Simplified Molecular Input Line Entry System representation is recorded as FC(F)(F)c1ccc(Br)c(I)c1, which clearly delineates the structural connectivity.

Database entries for this compound include PubChem Compound Identifier 46735231 and the Molecular Design Limited number MFCD09800691, facilitating cross-referencing across chemical databases. The compound falls under the broader classification of halogenated derivatives of aromatic hydrocarbons, with specific trade classification codes reflecting its industrial and research applications.

Structural Features and Molecular Architecture

The molecular architecture of this compound exhibits a sophisticated arrangement of substituents that significantly influences its chemical behavior and reactivity profile. The benzene ring serves as the central aromatic framework, with three distinct functional groups positioned at specific locations that create a unique electronic environment.

The trifluoromethyl group at the 4-position represents one of the most electronegative substituents in organic chemistry, exerting a strong electron-withdrawing effect through both inductive and resonance mechanisms. This trifluoromethyl group significantly influences the electron density distribution throughout the aromatic system, making the ring more electrophilic and affecting the reactivity of adjacent positions.

The positioning of bromine at the 1-position and iodine at the 2-position creates an ortho-dihalogenated system with distinct reactivity characteristics. The presence of both halogens in adjacent positions provides opportunities for sequential synthetic transformations, as iodine typically exhibits higher reactivity in metal-halogen exchange reactions compared to bromine. This differential reactivity allows for selective manipulation of one halogen while preserving the other for subsequent transformations.

Table 1: Physical Properties of this compound

The electronic effects of the substituents create a complex electronic landscape within the molecule. The trifluoromethyl group's strong electron-withdrawing nature affects the entire aromatic system, while the halogens contribute both through their electronegativity and their size. The iodine atom, being significantly larger than bromine, introduces steric considerations that can influence molecular conformations and intermolecular interactions.

The compound's physical state is described as a colorless to yellow-brown solid or liquid, depending on purity and storage conditions. This variability in physical appearance may be attributed to the presence of trace impurities or slight decomposition products that can form under certain storage conditions.

Position in Halogenated Aromatic Chemistry

This compound occupies a specialized position within the broader field of halogenated aromatic chemistry, serving as both a synthetic intermediate and a model compound for understanding multi-halogen reactivity patterns. The compound exemplifies the complexity achievable in halogenated aromatic systems while maintaining synthetic accessibility through established methodologies.

The compound's position in halogenated aromatic chemistry is particularly significant due to its potential for selective carbon-fluorine bond transformations. Recent developments in this field have demonstrated that ortho-substituted benzotrifluorides can undergo selective carbon-fluorine activation through various mechanisms, including hydride abstraction with trityl cations and catalytic transformations using transition metal complexes. The presence of the ortho-iodine substituent in this compound positions it as a potential substrate for such transformations.

The relationship between this compound and other halogenated benzotrifluorides can be understood through structural comparisons. Related compounds include 1-bromo-4-iodo-2-(trifluoromethyl)benzene (CAS 364-11-4), which features the same halogen substituents but in different positions, and 1-bromo-2-iodo-4-(trifluoromethoxy)benzene (CAS 1121586-26-2), which contains a trifluoromethoxy group instead of trifluoromethyl. These structural variations provide insights into how positional isomerism and functional group modifications affect chemical properties and reactivity.

Table 2: Comparative Analysis of Related Halogenated Benzotrifluorides

| Compound | CAS Number | Molecular Weight | Boiling Point | Key Structural Difference |

|---|---|---|---|---|

| This compound | 640280-28-0 | 350.9 g/mol | 262.2±35.0 °C | Reference compound |

| 1-Bromo-4-iodo-2-(trifluoromethyl)benzene | 364-11-4 | 350.9 g/mol | 245.1±35.0 °C | Different CF₃ position |

| 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene | 1121586-26-2 | 366.9 g/mol | 262.8±35.0 °C | OCF₃ instead of CF₃ |

The synthetic utility of this compound extends beyond its direct applications to its role as a precursor for more complex molecular architectures. The differential reactivity of the bromine and iodine substituents allows for sequential cross-coupling reactions, enabling the construction of polysubstituted aromatic systems with high regioselectivity. This capability positions the compound as a valuable building block in pharmaceutical and materials chemistry applications.

The compound's significance in halogenated aromatic chemistry is further enhanced by its potential role in studying carbon-fluorine bond activation mechanisms. The trifluoromethyl group's resistance to nucleophilic attack under normal conditions makes it an excellent probe for understanding the conditions required for selective carbon-fluorine bond cleavage. The presence of activating groups, such as the ortho-iodine substituent, may facilitate such transformations through electronic or coordinative effects.

Contemporary research in halogenated aromatic chemistry continues to explore the synthetic potential of multi-halogenated systems like this compound. The development of new methodologies for carbon-fluorine bond functionalization and the exploration of novel cross-coupling strategies ensure that such compounds will remain at the forefront of synthetic organic chemistry research. The unique combination of substituents in this particular compound makes it an ideal candidate for investigating these emerging synthetic methodologies.

Properties

IUPAC Name |

1-bromo-2-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSGEAPKXCFNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673779 | |

| Record name | 1-Bromo-2-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640280-28-0 | |

| Record name | 1-Bromo-2-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Halogenation of Trifluoromethylbenzene Derivatives

One common approach is the stepwise halogenation of trifluoromethylbenzene or its derivatives. The process typically involves:

- Starting Material: 4-(trifluoromethyl)benzene or 1-bromo-4-(trifluoromethyl)benzene.

- Iodination: Introduction of iodine at the ortho position relative to the trifluoromethyl group.

- Bromination: Introduction of bromine at the adjacent position, often via electrophilic aromatic substitution.

The halogenation reactions are performed under controlled temperature and solvent conditions to maximize regioselectivity and yield.

Stepwise Synthesis from Halogenated Precursors

An alternative synthetic route involves:

- Starting with 1-bromo-4-(trifluoromethyl)benzene.

- Directed ortho-iodination using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic or Lewis acid catalysis.

This method benefits from the directing effects of the trifluoromethyl and bromine substituents, facilitating selective iodination at the 2-position.

Palladium-Catalyzed Cross-Coupling Approaches

Though less common for direct preparation of this compound, palladium-catalyzed cross-coupling reactions can be used to construct the molecule by coupling appropriately substituted aryl halides.

- For example, Suzuki or Stille coupling between 1-bromo-4-(trifluoromethyl)benzene and 2-iodophenylboronic acid derivatives could be employed.

- These methods offer high regioselectivity and functional group tolerance but require pre-functionalized substrates.

Detailed Synthetic Procedures from Literature

Due to the scarcity of direct synthetic protocols for this exact compound, analogies can be drawn from related compounds and halogenation methodologies.

Halogenation Using Iron Powder and Bromine (Analogous Method)

A related method for 1-bromo-2,4,5-trifluorobenzene involves:

- Reacting 1,2,4-trifluorobenzene with bromine in the presence of iron powder catalyst in an organic solvent such as carbon tetrachloride or chloroform.

- The bromine is added dropwise over several hours at controlled temperatures (45–65°C), followed by heating to 82–102°C for complete reaction.

- The product is purified by washing with sodium bisulfite and sodium hydroxide solutions, drying, and concentration.

- This method achieves yields around 66–68% with high purity (HPLC >99%).

This approach demonstrates the feasibility of selective bromination in the presence of trifluoromethyl groups and could be adapted for the synthesis of this compound by substituting or adding iodination steps.

Iodination Using N-Iodosuccinimide (NIS)

Selective iodination of aromatic rings bearing electron-withdrawing groups like trifluoromethyl can be achieved using NIS under mild acidic conditions. This reagent provides controlled iodination primarily at activated positions ortho or para to substituents.

- Reaction conditions typically involve solvents such as acetonitrile or dichloromethane.

- Temperature control (0–25°C) is critical to avoid polyiodination or side reactions.

- The presence of directing groups (e.g., bromine) enhances regioselectivity.

This method is suitable for introducing iodine into pre-brominated trifluoromethylbenzene derivatives.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Stepwise Halogenation | 4-(trifluoromethyl)benzene | Br2/Fe powder in CCl4, 45–102°C | 66–68 | High purity, scalable, environmental care |

| Directed Ortho-iodination | 1-bromo-4-(trifluoromethyl)benzene | NIS in CH3CN or DCM, 0–25°C | Moderate | Regioselective iodination |

| Palladium-Catalyzed Coupling | Aryl bromide + aryl iodide derivatives | Pd catalyst, base (K2CO3), THF or toluene | Variable | Requires pre-functionalized substrates |

Research Findings and Considerations

- The trifluoromethyl group exerts a strong electron-withdrawing effect, influencing the regioselectivity of halogenation reactions and stabilizing the aromatic ring against overreaction.

- Bromine is generally introduced first due to its reactivity and ability to direct subsequent iodination.

- Iodination is typically the last halogenation step due to iodine's lower reactivity and higher bond dissociation energy.

- Reaction optimization focuses on temperature control, reagent addition rate, and solvent choice to maximize yield and minimize side products.

- Purification commonly involves aqueous washes to remove residual halogen and drying agents to ensure product stability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: Both the bromine and iodine atoms can be substituted by nucleophiles. For example, reactions with organometallic reagents like Grignard reagents or organolithium compounds.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, where the halogen atoms are replaced by other groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.

Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

1-Bromo-2-iodo-4-(trifluoromethyl)benzene is valuable in several research fields:

Organic Synthesis: Used as a building block for synthesizing more complex molecules.

Material Science: Incorporated into the design of new materials with specific electronic or photonic properties.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

Biological Studies: Utilized in the development of probes and imaging agents for biological systems.

Mechanism of Action

The compound’s effects are primarily due to its ability to participate in various chemical reactions. The bromine and iodine atoms act as leaving groups in substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Patterns

The positions and types of halogens significantly influence reactivity:

- 1-Bromo-4-iodo-2-(trifluoromethyl)benzene (CAS 364-11-4): Similarity score 0.91 .

- 4-Bromo-2-iodo-1-(trifluoromethyl)benzene (CAS 1256945-00-2) : Similarity score 0.86 . The trifluoromethyl group at the 1-position instead of 4-position modifies electronic effects, which may slow oxidative addition in palladium catalysis due to altered electron density distribution.

Key Reaction Data :

Trifluoromethyl Positional Isomers

- 1-Bromo-3-iodo-5-(trifluoromethyl)benzene (CAS 481075-59-6) : Similarity score 0.94 . The meta-CF₃ group may enhance para-halogen reactivity in nucleophilic substitutions but reduce conjugation effects compared to the target compound’s para-CF₃.

- 2-Bromo-1-iodo-4-(trifluoromethyl)benzene (CAS 481075-58-5) : Similarity score 0.93 . The CF₃ at the 4-position mirrors the target compound, but bromine at the 2-position (instead of 1) may hinder oxidative addition due to proximity to iodine.

Functional Group Variations

Sulfonyl vs. Trifluoromethyl Groups

- 1-Bromo-2-((trifluoromethyl)sulfonyl)benzene : This compound, studied as a CD73 inhibitor, replaces iodine with a sulfonyl group. The -SO₂CF₃ group is more electron-withdrawing than -CF₃, which could enhance electrophilicity but reduce stability in aqueous conditions .

Trifluoromethoxy Substitution

Steric and Electronic Effects

- Ortho-Substituted Analogs : Compounds like 1-bromo-2-fluoro-3-(trifluoromethyl)benzene exhibit reduced yields in Pd-catalyzed amination (e.g., 22% yield) due to steric clashes between halogens and the -CF₃ group .

- Electron-Withdrawing vs. Electron-Donating Groups : In competition reactions, 1-bromo-2-iodo-4-(trifluoromethyl)benzene reacted faster with Pd(0) than its 4-methyl-substituted analog (93:7 product ratio), highlighting the -CF₃ group’s role in accelerating oxidative addition .

Comparative Data Table

Biological Activity

1-Bromo-2-iodo-4-(trifluoromethyl)benzene, with the molecular formula C8H5BrF3I and a molecular weight of approximately 364.93 g/mol, is an aryl halide characterized by a benzene ring substituted with a bromomethyl group, an iodo group, and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its membrane permeability and biological activity. The unique electronic properties imparted by the trifluoromethyl group make this compound particularly interesting for various chemical applications, including organic synthesis and as a potential therapeutic agent.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | C8H5BrF3I | 0.92 |

| 5-Bromo-2-iodobenzotrifluoride | C8H5BrF3I | 0.91 |

| 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C8H5BrF3I | 0.91 |

| 4-Bromo-2-iodo-1-(trifluoromethyl)benzene | C8H5BrF3I | 0.88 |

Research indicates that aryl halides can exert their biological effects through several mechanisms:

- Nucleophilic Substitution Reactions : The bromine atom in this compound participates readily in nucleophilic substitution reactions due to its weaker bond strength compared to iodine.

- Interaction with Biological Macromolecules : The compound's halogen substituents may facilitate interactions with proteins or nucleic acids, potentially disrupting their function.

Case Studies

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various aryl halides found that compounds similar to this compound exhibited significant activity against several bacterial strains. The presence of halogens was crucial for enhancing antimicrobial efficacy.

Case Study 2: Anticancer Potential

In a clinical trial involving structurally similar compounds, researchers observed that certain aryl halides demonstrated cytotoxic effects against cancer cell lines. The trifluoromethyl group was noted to improve the compounds' overall potency.

Q & A

Q. What are the optimal conditions for synthesizing 1-Bromo-2-iodo-4-(trifluoromethyl)benzene via Sonogashira coupling?

The compound is synthesized through palladium-catalyzed cross-coupling reactions. A typical procedure involves reacting this compound with phenylacetylene using Pd(PPh₃)₂Cl₂ (0.04 mmol) and CuI (0.08 mmol) in triethylamine as a base . Key parameters include maintaining an inert atmosphere (N₂/Ar) and controlling reaction temperature (60–80°C) to minimize side reactions. Monitoring reaction progress via TLC or GC-MS ensures optimal yield (~75–85%).

Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?

The electron-withdrawing trifluoromethyl (-CF₃) group deactivates the benzene ring, directing electrophilic substitutions to the para position relative to itself. This steric and electronic effect reduces competing side reactions, enhancing regioselectivity in halogen displacement or coupling reactions. Comparative studies with non-CF₃ analogs show slower reaction kinetics but higher specificity .

Q. What purification methods are recommended for isolating this compound?

Column chromatography (silica gel, hexane/EtOAC 9:1) effectively removes unreacted starting materials. Recrystallization from ethanol or dichloromethane/hexane mixtures yields high-purity crystals (>98%). Due to light sensitivity, purification should be conducted under amber glassware or low-light conditions .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Heavy atoms (Br, I) enhance X-ray diffraction contrast, enabling precise structural determination. SHELX software (SHELXL/SHELXS) is widely used for refinement, leveraging the compound’s high electron density for accurate bond-length and angle calculations. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in Pd-catalyzed cross-coupling reactions with this compound?

Discrepancies in yields often arise from competing oxidative addition steps: iodine’s higher leaving group ability (vs. bromine) accelerates Pd(0) insertion but may lead to catalyst poisoning via iodide accumulation. Kinetic studies suggest using bulky ligands (e.g., XPhos) or additives (e.g., TBAB) to stabilize Pd intermediates and suppress side reactions .

Q. How do computational methods predict regioselectivity in multi-halogenated systems like this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of -CF₃ and halogens. Fukui indices indicate nucleophilic attack favors the iodine site (lower activation energy), while electrophilic substitutions target bromine. Solvent models (PCM) further refine predictions for polar aprotic solvents like DMF .

Q. What strategies mitigate steric hindrance in synthesizing bulky derivatives from this compound?

Steric effects from -CF₃ and iodine can impede coupling reactions. Employing microwave-assisted synthesis (120°C, 30 min) or flow chemistry enhances molecular collisions, improving reaction efficiency. Alternatively, substituting Pd catalysts with Ni(0) systems (e.g., Ni(cod)₂) reduces steric sensitivity .

Q. How does isotopic labeling (e.g., ¹³C/¹⁵N) aid in tracking metabolic pathways in in vitro studies?

While direct biological data for this compound is limited, isotopic analogs enable tracing in metabolic assays. For example, ¹³C-labeled -CF₃ groups facilitate NMR-based monitoring of degradation products in hepatic microsome models, revealing oxidative defluorination as a primary metabolic pathway .

Methodological Considerations

- Safety Protocols : Handle with nitrile gloves and fume hoods due to bromine/iodine toxicity. Store under argon at 2–8°C to prevent decomposition .

- Data Validation : Cross-reference NMR (¹H, ¹³C, ¹⁹F) and HRMS to confirm purity. For crystallographic data, validate using CIF checkers (e.g., checkCIF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.